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Executive Summary

2-Amino-4-iodopyrimidine (CAS: 815610-16-3) is a critical halogenated heterocyclic
intermediate used primarily in the discovery of kinase inhibitors and nucleoside analogs. Its
structural uniqueness lies in the C4-iodine substituent, which serves as a highly reactive
"handle” for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira),
offering superior reactivity compared to its chlorinated counterparts due to the weaker C—I
bond.

This guide provides a comprehensive technical analysis of the molecule, distinguishing it from
common isomers, detailing its synthesis via halogen exchange, and outlining validated
protocols for its application in medicinal chemistry.

Part 1: Physicochemical Profile & Identity[1][2]

The precise identification of this scaffold is critical, as it is frequently confused with its isomer,
2-amino-5-iodopyrimidine. The C4-iodo position is activated for nucleophilic aromatic
substitution (
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) and oxidative addition by transition metals, whereas the C5 position is electronically distinct
and less reactive to

Core Data Table[1][3]

Property Specification

IUPAC Name 4-lodopyrimidin-2-amine
Common Name 2-Amino-4-iodopyrimidine
CAS Number 815610-16-3

Molecular Formula

Molecular Weight 221.00 g/mol
Exact Mass 220.9450
Appearance Off-white to pale yellow solid (Light Sensitive)
B Soluble in DMSO, DMF; sparingly soluble in
Solubility
DCM, Water
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine)

Do NOT confuse with:e 2-Amino-5-
Isomer Warning iodopyrimidine (CAS 1445-39-2)s 2-Amino-4-
iodopyridine (CAS 552331-00-7)

Part 2: Synthetic Utility & Mechanism[4][5][6]

The utility of 2-amino-4-iodopyrimidine stems from the lability of the C—I bond. In drug
discovery, this intermediate allows for the late-stage introduction of complex aryl or heteroaryl
motifs onto the pyrimidine core.

Reactivity Logic

o Enhanced Oxidative Addition: The C—I bond energy (~50 kcal/mol) is significantly lower than
that of C—Br (~68 kcal/mol) or C—CI (~81 kcal/mol). This allows oxidative addition to Pd(0) to
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occur under milder conditions, preserving sensitive functional groups on the coupling partner.

[1]

o Regioselectivity: In 2,4-dihalopyrimidines, the C4 position is more electrophilic than C2 or
C6. However, in 2-amino-4-iodopyrimidine, the C2-amino group acts as an electron-
donating group (EDG), slightly deactivating the ring but directing sterically demanding
couplings away from the N1/N3 nitrogens.

Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from this core
scaffold.
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Figure 1: Divergent synthetic pathways. The C4-lodo position serves as a universal acceptor

for carbon-carbon bond formation.

Part 3: Synthesis & Purification Protocols[1]

While 2-amino-4-chloropyrimidine is widely available, the iodo derivative is often required for
difficult couplings. The most robust synthesis involves a Finkelstein-type halogen exchange
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using hydriodic acid (HI).

Protocol A: Synthesis from 2-Amino-4-chloropyrimidine

Note: This reaction relies on the protonation of the pyrimidine ring to activate the C4-Cl bond
for displacement by iodide.

Reagents:

e 2-Amino-4-chloropyrimidine (1.0 eq)

e Hydriodic acid (HI), 57% aqueous solution (5.0 eq)

e Sodium lodide (Nal) (0.5 eq - optional catalyst)

Step-by-Step Methodology:

e Setup: Charge a round-bottom flask with 2-amino-4-chloropyrimidine.
 Acidification: Slowly add 57% aqueous HI at

. The reaction is exothermic; maintain temperature control.[1]

o Displacement: Heat the mixture to

for 4—6 hours. Monitor by LCMS (looking for mass shift from 129/131 to 221).

e Quench: Cool to room temperature. Neutralize carefully with saturated

or
solution until pH ~8. Caution: Evolution of
gas.

o Workup: A precipitate should form. Filter the solid.[1][2][3] If no precipitate, extract with Ethyl
Acetate (
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« Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0—-10%
MeOH in DCM).

o Storage: Store in amber vials under Argon at
. lodides degrade to

(purple/brown) upon light exposure.

Protocol B: Application (Suzuki-Miyaura Coupling)

This protocol validates the activity of the synthesized material.

Reagents:

2-Amino-4-iodopyrimidine (1.0 eq)

Aryl Boronic Acid (

) (1.2 eq)

Catalyst:

(5 mol%)

Base:

(2M aqueous, 3.0 eq)

Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Workflow:
o Combine halide, boronic acid, and Pd catalyst in a microwave vial or pressure tube.

o Evacuate and backfill with

)-[1]
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Add degassed DME and aqueous base.[1]

Heat to

(oil bath) or

(microwave, 30 min).

Filter through Celite to remove Pd black.[1]

Concentrate and purify.[1][2][3][4]

Part 4: Quality Control & Analytics

Trustworthiness in synthesis requires rigorous characterization.[1] The following analytical
profile validates the identity of 2-amino-4-iodopyrimidine.

Analytical Workflow Diagram
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Figure 2: Quality Control Decision Tree.

Expected NMR Profile ( -DMSO)

e ~8.0 ppm (1H, d, J=5.0 Hz): H6 proton.[5] It is most deshielded due to proximity to the ring
nitrogen.[1]

e ~7.1 ppm (1H, d, J=5.0 Hz): H5 proton. Upfield from H6 due to the shielding effect of the
lodine atom (heavy atom effect) relative to the nitrogen.

e ~6.8 ppm (2H, br s):

protons.[5] Broad singlet, exchangeable with

Mass Spectrometry (ESI+)[2]

e Parent lon:
1]
e Fragmentation: Loss of lodine (
) is common in high-energy collisions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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